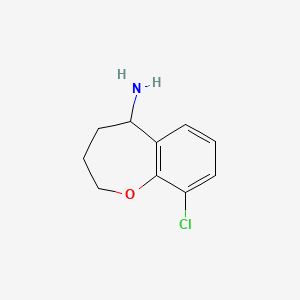9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
CAS No.:
Cat. No.: VC16387427
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12ClNO |
|---|---|
| Molecular Weight | 197.66 g/mol |
| IUPAC Name | 9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
| Standard InChI | InChI=1S/C10H12ClNO/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9H,2,5-6,12H2 |
| Standard InChI Key | DYZOLKINGZEDSH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2=C(C(=CC=C2)Cl)OC1)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (C₁₀H₁₂ClNO) belongs to the benzoxepine class of heterocyclic compounds, which combine a benzene ring with a seven-membered oxepine ring. The chlorine atom at the 9-position and the primary amine at the 5-position introduce distinct electronic and steric features that influence reactivity and intermolecular interactions.
Table 1: Key Structural Descriptors
The hydrochloride salt (CID 43153236) enhances the compound's stability and solubility, making it more amenable to pharmacological studies .
Spectroscopic and Analytical Data
Collision cross-section (CCS) predictions for adducts of the hydrochloride salt provide insights into its gas-phase ion chemistry, which is critical for mass spectrometry-based identification:
Table 2: Predicted Collision Cross-Sections (Ų)
| Adduct | m/z | CCS |
|---|---|---|
| [M+H]⁺ | 198.06803 | 138.7 |
| [M+Na]⁺ | 220.04997 | 150.3 |
| [M+NH₄]⁺ | 215.09457 | 147.9 |
| [M-H]⁻ | 196.05347 | 143.3 |
These values facilitate rapid characterization in complex biological matrices .
Synthetic Methodologies
One-Pot Multibond-Forming Strategy
A landmark synthesis route for 5-amino-2,5-dihydro-1-benzoxepines, as reported in the Journal of Organic Chemistry, involves a thermally mediated Overman rearrangement followed by ring-closing metathesis (RCM) . Although the protocol was initially developed for non-chlorinated analogs, its applicability to 9-chloro derivatives is inferred from structural similarities:
-
Allylic Trichloroacetimidate Formation: Starting from 2-allyloxyaryl precursors, trichloroacetimidates are generated under acidic conditions.
-
Overman Rearrangement: Thermal or palladium-catalyzed rearrangement yields allylic trichloroacetamides.
-
Grubbs-Catalyzed RCM: Cyclization forms the 2,5-dihydro-1-benzoxepine core.
Critical modifications, such as replacing silica gel with neutral alumina during workup, improved yields from 15% to 63% by minimizing decomposition of acid-sensitive intermediates .
Post-Synthetic Modifications
Hydrogenation of the 2,5-dihydro-1-benzoxepine scaffold produces 2,3,4,5-tetrahydro derivatives like 9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine. Selective reduction using diimide (generated from p-toluenesulfonyl hydrazide) avoids undesired trichloromethyl group reduction, achieving 81% yield for analogous compounds .
Pharmacological Relevance and Applications
Role as Synthetic Intermediates
The European patent EP0074121A1 highlights 2,3,4,5-tetrahydro-1-benzoxepine-3,5-diones as precursors to 3-amino-1-benzoxepin-5(2H)-ones, which exhibit gastric motility-enhancing effects . While 9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine itself is not directly cited, its structural congruence with these intermediates suggests utility in developing prokinetic agents.
Analogous Bioactive Compounds
-
ACAT Inhibition: 2,5-Dihydro-1-benzoxepines bearing fluorophenyl groups (e.g., 18 in JOC ) inhibit acyl-CoA cholesterol O-acyl transferase (ACAT), a target for atherosclerosis therapy.
-
Hypotensive Agents: Hydrogenation and functionalization of related scaffolds yield guanidine-containing derivatives (e.g., 21) , demonstrating the versatility of benzoxepine amines in cardiovascular drug discovery.
Analytical and Computational Characterization
Mass Spectrometric Profiling
The compound’s adduct-specific CCS values (Table 2) enable differentiation from isobaric metabolites in untargeted metabolomics studies. For instance, the [M+Na]⁺ adduct’s CCS of 150.3 Ų distinguishes it from similarly charged lipids or alkaloids .
Comparative Analysis with Fluoro Analog
The 9-fluoro analog (CID 43153235) shares nearly identical structural features except for the halogen substituent:
Table 3: Halogen-Substituted Benzoxepine Comparison
| Property | 9-Chloro Derivative | 9-Fluoro Derivative |
|---|---|---|
| Molecular Weight | 213.66 g/mol | 197.21 g/mol |
| Predicted [M+H]⁺ (m/z) | 198.06803 | 182.09756 |
| InChIKey | DYZOLKINGZEDSH | RABQNHWEZGFKCN |
The fluorine’s electronegativity may enhance metabolic stability compared to the chloro derivative, though empirical data are lacking .
Future Directions and Challenges
Unmet Synthetic Needs
-
Catalytic Asymmetry: Current methods yield racemic mixtures. Enantioselective Overman rearrangements could address this, enabling chiral amine synthesis.
-
Green Chemistry Adaptations: Solvent-free RCM or biocatalytic steps may improve sustainability.
Pharmacological Exploration
-
Target Identification: Computational docking studies against ACAT or serotonin receptors could prioritize in vitro assays.
-
Prodrug Development: Acylation of the 5-amine (e.g., acetyl or carbamate) might enhance blood-brain barrier penetration for CNS applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume